molecular formula C17H17N3 B2531979 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 956751-68-1

1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No. B2531979
CAS RN: 956751-68-1
M. Wt: 263.344
InChI Key: WWHPUCFZLVPWMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of New Heterocycles : 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine is involved in the synthesis of new heterocycles with anticipated dyeing and biological properties. The study emphasizes the preparation of compounds and their transformation into new azo and bisazo dyes, highlighting their spectroscopic characteristics and dyeing performance (Bagdatli & Ocal, 2012).

  • Schiff Base Ligands : Schiff base ligands were prepared and characterized, involving this compound. The study showcases the tautomeric equilibria and crystal structure analyses, providing insights into the molecular structure through various spectroscopic techniques (Hayvalı et al., 2010).

Optical and Semiconductor Properties

  • Semiconductor Oligomer : A semiconductor oligomer was synthesized, where 1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarbonyl dichloride was used. The study delves into the optical properties of the synthesized compound, analyzing aspects like average transmittance and optical band gap, contributing to semiconductor research (Cetin et al., 2017).

Dyeing and Biological Properties

  • Pyrazole-based Dyes : Research demonstrates the synthesis and dyeing properties of pyrazole-based dyes, exploring their structures, UV-vis measurements, and fastness tests. The compound plays a crucial role in the creation of these dyes, contributing to the field of material science and textile industry (Tao et al., 2019).

  • Synthesis of Pyrazolo[3,4-b]pyridines : A novel synthesis method for pyrazolo[3,4-b]pyridines was discussed, emphasizing the chemical transformation and the creation of a six-membered ring. The compound was instrumental in these domino reactions, offering new pathways in chemical synthesis (Gunasekaran et al., 2014).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-12-8-9-16(13(2)10-12)20-17(18)11-15(19-20)14-6-4-3-5-7-14/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHPUCFZLVPWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5-amine

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